molecular formula C14H18N4O B7051239 1-(2-Cyanopropyl)-1-cyclopropyl-3-(6-methylpyridin-3-yl)urea

1-(2-Cyanopropyl)-1-cyclopropyl-3-(6-methylpyridin-3-yl)urea

Cat. No.: B7051239
M. Wt: 258.32 g/mol
InChI Key: JLQZASVYKQKJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanopropyl)-1-cyclopropyl-3-(6-methylpyridin-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanopropyl group, a cyclopropyl ring, and a methylpyridinyl moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, material science, and other disciplines.

Preparation Methods

The synthesis of 1-(2-Cyanopropyl)-1-cyclopropyl-3-(6-methylpyridin-3-yl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the key intermediates, such as 2-cyanopropylamine and 6-methyl-3-pyridinecarboxylic acid. These intermediates are then subjected to cyclization and urea formation reactions under controlled conditions. Common reagents used in these reactions include cyclopropyl isocyanate and various catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Cyanopropyl)-1-cyclopropyl-3-(6-methylpyridin-3-yl)urea undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanopropyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-(2-Cyanopropyl)-1-cyclopropyl-3-(6-methylpyridin-3-yl)urea has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Industry: In material science, the compound is used in the development of novel materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Cyanopropyl)-1-cyclopropyl-3-(6-methylpyridin-3-yl)urea involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Cyanopropyl)-1-cyclopropyl-3-(6-methylpyridin-3-yl)urea stands out due to its unique combination of functional groups. Similar compounds include:

  • N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide : This compound shares the 6-methylpyridinyl moiety but differs in its overall structure and functional groups.
  • Imidazo[1,2-a]pyridine analogues : These compounds have a fused bicyclic structure and are recognized for their wide range of applications in medicinal chemistry.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-cyanopropyl)-1-cyclopropyl-3-(6-methylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10(7-15)9-18(13-5-6-13)14(19)17-12-4-3-11(2)16-8-12/h3-4,8,10,13H,5-6,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQZASVYKQKJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)N(CC(C)C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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